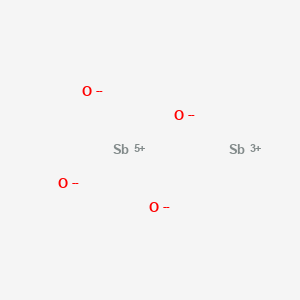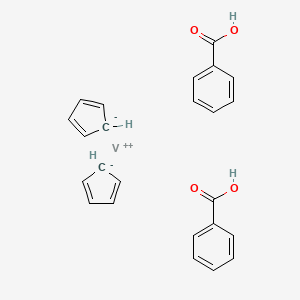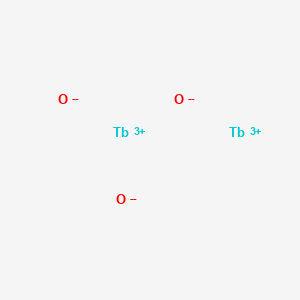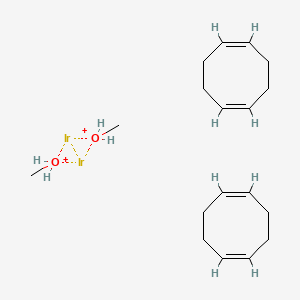
CHROMIUM CARBIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium Carbide (Cr3C2) is a refractory ceramic compound. It is a combination of the elements chromium and carbon. Chromium carbide has high hardness, high strength, and good corrosion resistance . It is used in a variety of applications such as a wear-resistant coating due to its high hardness and resistance to corrosion .
Synthesis Analysis
The synthesis of Chromium Carbide involves the interaction of chromium oxide with different forms of carbon in a wide temperature range. It is established that Cr3C2 and Cr7C3 single-phase chromium carbide is formed at 1400 and 1500°C, respectively .Molecular Structure Analysis
The electronic structure and bonding properties for chromium carbide bulk phases (Cr3C2, Cr7C3, and Cr23C6) have been investigated using Density Functional Theory (DFT). Cr3C2 exhibits the strongest covalent character while Cr7C3 displays the highest metallicity .Chemical Reactions Analysis
Chromium forms carbides of different stoichiometric composition with carbon: Cr23C6, Cr7C3, and Cr3C2; their melting points are 1790, 2050, and 2168 K, respectively . The thermodynamics of chromium-carbide formation in Fe–Cr–C melts indicates that primary solidification of chromium carbides above 1723 K is impossible .Physical And Chemical Properties Analysis
Chromium Carbide is a gray solid at standard conditions. It is extremely hard, corrosion-resistant, and retains its strength at high temperatures . The electronic structure and bonding properties for chromium carbide bulk phases (Cr3C2, Cr7C3, and Cr23C6) have been investigated using Density Functional Theory (DFT) .Applications De Recherche Scientifique
Tool Steel Coating for Enhanced Hardness
Chromium carbide coatings are applied to tool steels to significantly improve their hardness and wear resistance. For instance, the pack cementation method can produce coatings with microhardness values reaching 1750 ± 45 HV 0.05 (17.16 GPa), which is substantially higher than uncoated or annealed steel . This process is beneficial for industrial applications requiring tools with extended lifetimes due to their high corrosion and oxidation resistance.
Wear-Resistant Coatings in Industrial Applications
The high wear resistance of chromium carbide makes it an ideal choice for protective coatings in industrial machinery. It can be deposited on various mechanical parts to reduce wear and extend the service life of components subjected to abrasive conditions .
Composite Coatings for Improved Material Properties
Chromium carbide is used in composite coatings to enhance the microstructure and properties of the base material. For example, Cr₃C₂-modified NiCr–TiC composite coatings show improved hardness and wear resistance, with hardness values ranging from 600 to 850 HV3 . The addition of chromium carbide also contributes to a denser and smoother coating surface .
High-Temperature Corrosion Resistance
Due to its high melting point and stability, chromium carbide is effective in environments with extreme temperatures. It provides excellent resistance to high-temperature corrosion, making it suitable for applications in the aerospace and power generation industries .
Electronics and Nuclear Industries
Chromium carbide is utilized in the production of electronics and nuclear industry components. Its properties are beneficial in environments where resistance to radiation damage and thermal stability are crucial .
Abrasive Materials and Cutting Tools
The hardness of chromium carbide is exploited in the manufacturing of abrasive materials and cutting tools. It is often used in the production of grinding wheels and other abrasive products that require materials capable of cutting or shaping metals and other hard substances .
Safety And Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of chromium carbide can be achieved through the reaction of chromium oxide and graphite at high temperatures.", "Starting Materials": [ "Chromium oxide", "Graphite" ], "Reaction": [ "Mix chromium oxide and graphite in a 1:3 molar ratio", "Place the mixture in a high-temperature furnace", "Heat the mixture to a temperature of 1,500-2,000°C for several hours", "Allow the mixture to cool to room temperature", "Collect the resulting chromium carbide powder" ] } | |
Numéro CAS |
12105-81-6 |
Nom du produit |
CHROMIUM CARBIDE |
Formule moléculaire |
Cr3C2 |
Poids moléculaire |
180.01 |
Synonymes |
Einecs 235-160-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)





